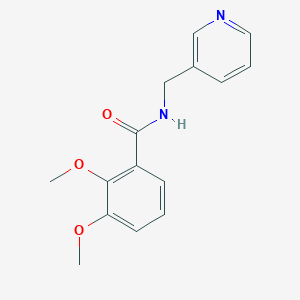
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile is a chemical compound that belongs to the class of isoindolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to modulate certain signaling pathways in cells, leading to its potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in cells and animal models, potentially through inhibition of the NF-κB signaling pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through modulation of the PI3K/Akt/mTOR signaling pathway. Additionally, it has been shown to have anti-viral effects against certain viruses, potentially through inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile in lab experiments is its potential therapeutic applications in various diseases. It has also been shown to have relatively low toxicity in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile. One direction is the optimization of its synthesis method to improve yields and purity. Another direction is the further elucidation of its mechanism of action and its potential therapeutic targets. Additionally, the development of more soluble analogs of this compound may improve its bioavailability and efficacy in vivo. Finally, the study of its potential applications in other fields, such as materials science and catalysis, may lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile involves the reaction of 2,4-dimethyl-3-thiophenecarboxylic acid with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The resulting intermediate is then reacted with cyanide ion to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-3-thiophenecarbonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a drug target for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a precursor for the synthesis of other isoindolinone derivatives with potential therapeutic applications.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5-dimethylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-8-9(2)20-15(12(8)7-16)17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCVVCSBMGHFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)